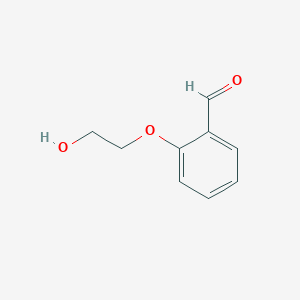

2-(2-Hydroxyethoxy)benzaldehyde

Description

The exact mass of the compound 2-(2-Hydroxyethoxy)benzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(2-Hydroxyethoxy)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Hydroxyethoxy)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-hydroxyethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c10-5-6-12-9-4-2-1-3-8(9)7-11/h1-4,7,10H,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGHPWLUYIPUQOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)OCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50275923 | |

| Record name | 2-(2-Hydroxyethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50275923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22042-72-4, 58214-97-4 | |

| Record name | 2-(2-Hydroxyethoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22042-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2-phenoxy-, 1-formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058214974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Hydroxyethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50275923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 22042-72-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(2-Hydroxyethoxy)benzaldehyde

Introduction

2-(2-Hydroxyethoxy)benzaldehyde is a valuable bifunctional organic compound, featuring both an aldehyde and a primary alcohol functional group. This unique structure makes it a versatile intermediate in the synthesis of a wide array of more complex molecules, including pharmaceuticals, macrocyclic ligands, and various materials. Its synthesis primarily involves the etherification of salicylaldehyde, a readily available starting material.

This technical guide provides a comprehensive exploration of the synthesis of 2-(2-Hydroxyethoxy)benzaldehyde, with a focus on the scientifically robust and widely adopted Williamson ether synthesis. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven experimental protocols, and discuss alternative synthetic strategies. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a thorough understanding of the preparation of this important molecule.

Primary Synthesis Pathway: The Williamson Ether Synthesis

The most common and reliable method for synthesizing 2-(2-Hydroxyethoxy)benzaldehyde is the Williamson ether synthesis.[1][2] This classic organic reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide.[1] In this specific application, the phenoxide of salicylaldehyde acts as the nucleophile, attacking an ethylene-based electrophile.

Mechanistic Insight

The Williamson ether synthesis proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1][2] The reaction is initiated by the deprotonation of the phenolic hydroxyl group of salicylaldehyde using a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of a 2-haloethanol, displacing the halide leaving group in a single, concerted step.[2]

For the synthesis of 2-(2-Hydroxyethoxy)benzaldehyde, the key reactants are salicylaldehyde and a 2-haloethanol, such as 2-chloroethanol or 2-bromoethanol.[3] The choice of base and solvent is critical for optimizing the reaction yield and minimizing side reactions.

Experimental Workflow Visualization

Caption: Williamson Ether Synthesis of 2-(2-Hydroxyethoxy)benzaldehyde.

Detailed Experimental Protocol

This protocol is a robust and scalable method for the synthesis of 2-(2-Hydroxyethoxy)benzaldehyde.

Materials:

-

Salicylaldehyde

-

2-Chloroethanol[4]

-

Sodium Hydroxide (NaOH)[4]

-

Water (deionized)

-

Dichloromethane (DCM)

-

Sodium Hydroxide solution (2M)

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine salicylaldehyde, sodium hydroxide, and water.[4]

-

Addition of Alkylating Agent: To the stirred mixture, add 2-chloroethanol.[4]

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for approximately 7 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Cooling and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and extract the product with dichloromethane.[4]

-

Washing: Wash the organic layer sequentially with a 2M sodium hydroxide solution and then with brine.[4] This step removes unreacted salicylaldehyde and other aqueous-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.[4]

-

Purification: The crude product, typically an oil, can be further purified by column chromatography on silica gel if necessary.[5]

| Parameter | Value | Reference |

| Salicylaldehyde | 1.0 eq | [4] |

| Sodium Hydroxide | ~2.5 eq | [4] |

| 2-Chloroethanol | ~1.2 eq | [4] |

| Solvent | Water | [4] |

| Reaction Temperature | Reflux | [4] |

| Reaction Time | 7 hours | [4] |

Alternative Synthesis Strategies

While the Williamson ether synthesis is the most direct approach, other methods can be employed, particularly when aiming for specific derivatives or facing challenges with the primary route.

Phase-Transfer Catalysis

To improve reaction rates and facilitate the interaction between the aqueous phenoxide and the organic alkyl halide, phase-transfer catalysis (PTC) can be utilized.[6] A phase-transfer catalyst, such as a quaternary ammonium salt, transports the phenoxide from the aqueous phase to the organic phase, where the reaction with the alkyl halide occurs more readily.[6] This can often lead to shorter reaction times and milder reaction conditions.

Protection-Deprotection Strategy

In some instances, the aldehyde group of salicylaldehyde can be sensitive to the basic reaction conditions of the Williamson ether synthesis, leading to side reactions. To circumvent this, a protection-deprotection strategy can be implemented.[7] The aldehyde is first protected, for example, as a Schiff base, followed by the etherification of the hydroxyl group.[7] The protecting group is then removed to yield the final product.[7]

Alternative Synthesis Pathway Visualization

Caption: Protection-Deprotection Strategy for Synthesis.

Purification and Characterization

Regardless of the synthetic route employed, purification of the final product is crucial to remove any unreacted starting materials, byproducts, and residual solvents. Column chromatography is a common and effective method for obtaining high-purity 2-(2-Hydroxyethoxy)benzaldehyde.[5]

The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation, confirming the presence of all expected functional groups and their connectivity.[8]

-

Mass Spectrometry (MS): Provides information about the molecular weight of the compound, confirming the successful synthesis.[8]

-

Infrared (IR) Spectroscopy: Can be used to identify the characteristic vibrational frequencies of the aldehyde, hydroxyl, and ether functional groups.

Conclusion

The synthesis of 2-(2-Hydroxyethoxy)benzaldehyde is a well-established process, with the Williamson ether synthesis being the most practical and widely used method. By understanding the underlying reaction mechanism and optimizing reaction conditions, high yields of the desired product can be achieved. For substrates sensitive to basic conditions, alternative strategies such as phase-transfer catalysis or a protection-deprotection approach offer viable solutions. Rigorous purification and thorough analytical characterization are paramount to ensure the quality and purity of the final compound for its intended downstream applications in research and development.

References

-

Molbase. (2011, February 16). 2-(2-HYDROXYETHOXY)BENZALDEHYDE. Retrieved from Molbase: [Link]

-

University of Missouri–St. Louis. (n.d.). The Williamson Ether Synthesis. Retrieved from UMSL Chemistry: [Link]

-

University of California, Irvine. (n.d.). The Williamson Ether Synthesis. Retrieved from UCI Department of Chemistry: [Link]

-

PrepChem. (n.d.). Synthesis of 4-(2-Hydroxyethoxy)benzaldehyde. Retrieved from PrepChem.com: [Link]

-

University of Colorado Denver. (n.d.). Williamson Ether Synthesis. Retrieved from UCDenver Department of Chemistry: [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from Master Organic Chemistry: [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from Wikipedia: [Link]

-

Organic Syntheses. (n.d.). Benzaldehyde, m-hydroxy-. Retrieved from Organic Syntheses: [Link]

- Google Patents. (n.d.). WO2017197083A1 - Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1h-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde.

-

Chem-Supply. (2025, May 20). 2-(2-hydroxyethyl)benzaldehyde. Retrieved from Chem-Supply: [Link]

-

PubChem. (n.d.). 2-(2-Hydroxyethoxy)benzaldehyde. Retrieved from PubChem: [Link]

- Google Patents. (n.d.). US4748278A - Process for the isolation of p-hydroxybenzaldehyde.

-

Yale University. (n.d.). Purification. Retrieved from Yale Research: [Link]

-

Chemistry LibreTexts. (2020, June 29). 9: Multistep Synthesis (Experiment). Retrieved from Chemistry LibreTexts: [Link]

- Google Patents. (n.d.). CA1132612A - Process for the purification of benzaldehyde.

-

European Patent Office. (n.d.). Method for the purification of benzaldehyde - EP 0016487 B1. Retrieved from European Patent Office: [Link]

-

PHYWE. (n.d.). Cannizzaro reaction and reaction of benzaldehyde with ethylene glycol. Retrieved from PHYWE: [Link]

-

PHYWE. (n.d.). Cannizzarro reaction and reaction of benzaldehyde with ethylene glycol (Item No.: P3101600). Retrieved from PHYWE: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. molbase.com [molbase.com]

- 4. prepchem.com [prepchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Physicochemical Properties of 2-(2-Hydroxyethoxy)benzaldehyde

Introduction

2-(2-Hydroxyethoxy)benzaldehyde is an aromatic organic compound that belongs to the family of benzaldehyde derivatives. Its molecular architecture, featuring a benzaldehyde core functionalized with a hydroxyethoxy group at the ortho position, bestows upon it a unique combination of chemical reactivity and physical properties. The presence of an aldehyde, a hydroxyl group, an ether linkage, and an aromatic ring makes it a valuable intermediate in organic synthesis and a scaffold of interest for medicinal chemistry and materials science.[1][2]

Understanding the physicochemical properties of this molecule is not merely an academic exercise; it is a fundamental prerequisite for its effective application. For researchers in drug development, these properties govern everything from reaction kinetics and purification strategies to formulation, bioavailability, and metabolic stability. This guide provides a comprehensive analysis of the core physicochemical characteristics of 2-(2-Hydroxyethoxy)benzaldehyde, grounded in established analytical techniques and field-proven insights to support its practical application in a scientific setting.

Core Chemical and Physical Properties

The foundational properties of a molecule dictate its behavior in both chemical and biological systems. These parameters are the first point of reference for designing synthetic routes, developing analytical methods, and predicting its environmental and physiological fate.

The structure of 2-(2-Hydroxyethoxy)benzaldehyde features a hydrogen bond acceptor (the aldehyde carbonyl and ether oxygen) and a hydrogen bond donor (the hydroxyl group), suggesting moderate solubility in polar protic solvents. Its aromatic nature indicates solubility in many organic solvents. The compound is noted to be sensitive to moisture and heat, necessitating specific storage conditions to ensure its integrity.[3] It is recommended to store the compound in a refrigerator under an inert atmosphere.[1][4]

Caption: Standard workflow for NMR spectroscopic analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 2-(2-Hydroxyethoxy)benzaldehyde, the key expected absorption bands are:

-

O-H Stretch : A broad band around 3400-3200 cm⁻¹ corresponding to the hydroxyl group.

-

C-H (Aromatic) Stretch : Sharp peaks just above 3000 cm⁻¹.

-

C-H (Aldehyde) Stretch : Two characteristic weak bands around 2850 cm⁻¹ and 2750 cm⁻¹. [5]* C=O (Aldehyde) Stretch : A very strong, sharp band around 1700-1680 cm⁻¹. [5]* C=C (Aromatic) Stretch : Medium to strong bands in the 1600-1450 cm⁻¹ region.

-

C-O (Ether & Alcohol) Stretch : Strong bands in the 1250-1050 cm⁻¹ region.

-

Instrument Preparation : Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.

-

Sample Application : Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

-

Apply Pressure : Use the pressure clamp to ensure firm and even contact between the sample and the crystal surface. This is crucial for obtaining a high-quality spectrum.

-

Spectrum Acquisition : Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Data Processing : The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Analysis : Identify the major absorption bands and assign them to the corresponding functional groups to confirm the molecule's identity.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable structural information through fragmentation analysis. For 2-(2-Hydroxyethoxy)benzaldehyde (MW = 166.17), high-resolution mass spectrometry (HRMS) should show a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ corresponding to its calculated exact mass (C₉H₁₀O₃ = 166.0630). Fragmentation patterns would likely involve the loss of the hydroxyethoxy side chain or the aldehyde group.

Stability and Handling

The stability of a compound is a critical parameter that influences its shelf-life, storage conditions, and suitability for various applications. [6]Stability studies are essential to ensure a compound maintains its quality and purity over time. [7] As noted, 2-(2-Hydroxyethoxy)benzaldehyde is sensitive to heat and moisture. [3]* Thermal Stability : The aldehyde functional group can be susceptible to oxidation, especially at elevated temperatures. This can lead to the formation of the corresponding carboxylic acid.

-

Hydrolytic Stability : The ether linkage is generally stable, but prolonged exposure to strong acidic or basic conditions, particularly at high temperatures, could lead to cleavage.

-

Photostability : Aromatic aldehydes can be sensitive to UV light, potentially undergoing photoreactions. It is prudent to store the compound protected from light.

-

Batch Selection : Use a single, well-characterized batch of the compound.

-

Sample Preparation : Accurately weigh samples into several vials made of an inert material (e.g., amber glass).

-

Storage Conditions : Store the vials under various conditions as per ICH guidelines. [8]For an accelerated study, this could include:

-

Time Points : Pull samples for analysis at predetermined intervals (e.g., 0, 1, 2, 4, and 8 weeks).

-

Analysis : At each time point, analyze the sample using a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC), to quantify the parent compound and detect any degradation products. Purity should be assessed, and the physical appearance noted.

-

Evaluation : Plot the concentration of the parent compound versus time for each condition to determine the degradation rate. Identify any major degradants.

Caption: General workflow for an accelerated stability study.

Relevance in Drug Discovery and Chemical Synthesis

The structural motifs within 2-(2-Hydroxyethoxy)benzaldehyde make it a versatile building block. [1]* Aldehyde Group : This group is a versatile chemical handle for transformations like reductive amination, Wittig reactions, and the formation of Schiff bases, enabling the synthesis of diverse molecular libraries. [2]* Phenolic Precursor : The hydroxyethoxy group is often installed via Williamson ether synthesis starting from salicylaldehyde (2-hydroxybenzaldehyde). [9]This highlights its role as a derivative of a common natural product.

-

Medicinal Chemistry Scaffold : Benzaldehyde derivatives are scaffolds for developing therapeutic agents. For example, related benzyloxybenzaldehyde compounds have been investigated as inhibitors of enzymes like aldehyde dehydrogenase (ALDH), which is a target in cancer therapy. [2]The physicochemical properties discussed here—solubility, stability, and reactivity—are paramount in the design and optimization of such drug candidates.

Conclusion

2-(2-Hydroxyethoxy)benzaldehyde is a compound with a rich chemical personality defined by its constituent functional groups. Its physicochemical properties, from its melting point and spectral fingerprints to its stability profile, form a critical knowledge base for any scientist intending to use it. The protocols and data presented in this guide offer a robust framework for its characterization, handling, and strategic deployment in synthetic and medicinal chemistry applications. Adherence to these analytical principles ensures both the integrity of the research and the successful translation of this molecule's potential into tangible scientific outcomes.

References

- 2-(2-Hydroxyethoxy)benzaldehyde - LabSolutions | Lab Chemicals & Equipment. LabSolutions.

- 2-(2-HYDROXYETHOXY)BENZALDEHYDE | 22042-72-4-Molbase. Molbase.

- 2-(2-Hydroxyethoxy)benzaldehyde | C9H10O3 | CID 93989 - PubChem. PubChem.

- 22042-72-4|2-(2-Hydroxyethoxy)benzaldehyde|BLD Pharm. BLD Pharm.

- Synthesis of 4-(2-Hydroxyethoxy)benzaldehyde. - PrepChem.com. PrepChem.com.

- SIDS INITIAL ASSESSMENT PROFILE CAS No. 90-02-8 Chemical Name 2-Hydroxybenzaldehyde Structural Formula. OECD.

- 2-(2-Hydroxyethoxy)benzaldehyde AldrichCPR - Sigma-Aldrich. Sigma-Aldrich.

- C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry.

- Stability studies - Mérieux NutriSciences. Mérieux NutriSciences.

- Benzaldehyde, 2-hydroxy- - the NIST WebBook. NIST.

- The Pivotal Role of 2-(Benzyloxy)-4-fluorobenzaldehyde in Modern Medicinal Chemistry - Benchchem. BenchChem.

- proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO - Doc Brown's Chemistry. Doc Brown's Chemistry.

- Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.

- Stability Testing of Biopharmaceutical Products | Charles River.

Sources

- 1. 22042-72-4|2-(2-Hydroxyethoxy)benzaldehyde|BLD Pharm [bldpharm.com]

- 2. benchchem.com [benchchem.com]

- 3. labsolu.ca [labsolu.ca]

- 4. molbase.com [molbase.com]

- 5. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. merieuxnutrisciences.com [merieuxnutrisciences.com]

- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 8. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 9. prepchem.com [prepchem.com]

An In-depth Technical Guide to 2-(2-Hydroxyethoxy)benzaldehyde: Synthesis, Characterization, and Applications in Heterocyclic Chemistry

Abstract

This technical guide provides a comprehensive scientific overview of 2-(2-Hydroxyethoxy)benzaldehyde (CAS No: 22042-72-4), a versatile bifunctional aromatic aldehyde. Designed for researchers, medicinal chemists, and professionals in drug development, this document details the compound's core identifiers, physicochemical properties, and a robust protocol for its synthesis via Williamson ether synthesis. We delve into the causality behind the synthetic strategy, methods for spectroscopic characterization, and the pivotal role of this molecule as a precursor in the synthesis of medicinally relevant heterocyclic compounds, such as benzoxazines. The narrative emphasizes experimental integrity, providing detailed methodologies and visual workflows to ensure reproducibility and a deep understanding of its chemical utility.

Core Compound Identification and Properties

2-(2-Hydroxyethoxy)benzaldehyde is an organic compound characterized by a benzaldehyde core substituted at the ortho position with a 2-hydroxyethoxy group. This unique structure, featuring a reactive aldehyde, a phenolic ether linkage, and a primary alcohol, makes it a valuable intermediate in synthetic organic chemistry.

Chemical Identifiers

A compound's identity is unequivocally established by its CAS number and other standardized nomenclature. The key identifiers for 2-(2-Hydroxyethoxy)benzaldehyde are summarized below for precise reference in research and procurement.

| Identifier | Value | Source |

| CAS Number | 22042-72-4 | [1][2] |

| IUPAC Name | 2-(2-hydroxyethoxy)benzaldehyde | [1] |

| Molecular Formula | C₉H₁₀O₃ | [1] |

| Molecular Weight | 166.17 g/mol | [1] |

| Canonical SMILES | C1=CC=C(C(=C1)C=O)OCCO | [1] |

| InChI Key | WGHPWLUYIPUQOJ-UHFFFAOYSA-N | [1] |

| MDL Number | MFCD00191449 |

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and reactivity. While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and comparison with analogous compounds.

| Property | Value | Notes |

| Appearance | Solid | |

| Topological Polar Surface Area | 46.5 Ų | Computed value, indicates moderate polarity.[3] |

| Storage Temperature | 2-8°C, Inert atmosphere | Recommended for maintaining stability.[4] |

Synthesis and Mechanism: The Williamson Ether Approach

The most logical and widely adopted method for preparing 2-(2-Hydroxyethoxy)benzaldehyde is the Williamson ether synthesis.[5][6] This classical Sₙ2 reaction is prized for its reliability and versatility in forming ether linkages. The synthesis involves the reaction of a phenoxide with an alkyl halide.

Rationale and Mechanistic Insight

The synthesis begins with salicylaldehyde (2-hydroxybenzaldehyde) as the starting material. The phenolic hydroxyl group is acidic and can be readily deprotonated by a suitable base, such as potassium carbonate (K₂CO₃), to form a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of 2-chloroethanol in a classic Sₙ2 displacement, forming the ether bond and yielding the target molecule.

Why this pathway?

-

Selectivity: The phenolic proton is significantly more acidic than the aldehydic protons or any C-H bonds on the aromatic ring, ensuring that deprotonation occurs exclusively at the desired position.

-

Efficiency: The Sₙ2 reaction between a phenoxide and a primary alkyl halide (like 2-chloroethanol) is generally efficient and high-yielding, with minimal competing elimination reactions.[5]

-

Availability of Precursors: Salicylaldehyde and 2-chloroethanol are readily available and cost-effective commercial reagents.

The logical flow of this synthetic strategy is depicted in the following diagram.

Caption: Synthetic workflow for 2-(2-Hydroxyethoxy)benzaldehyde.

Detailed Experimental Protocol

This protocol is a representative procedure based on the principles of Williamson ether synthesis, adapted from established methods for analogous compounds.[4]

Materials and Equipment:

-

Salicylaldehyde (1.0 eq)

-

2-Chloroethanol (1.2 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add salicylaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Solvent Addition: Add anhydrous DMF to the flask (approx. 10 mL per gram of salicylaldehyde).

-

Reagent Addition: Stir the suspension at room temperature for 20 minutes. Add 2-chloroethanol (1.2 eq) dropwise to the mixture.

-

Reaction: Heat the mixture to 80-90°C and maintain stirring for 12-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the contents into a separatory funnel containing deionized water (approx. 10 times the volume of DMF).

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL for a 10g scale reaction).

-

Washing: Combine the organic extracts and wash with brine (2 x 50 mL) to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to obtain the pure 2-(2-Hydroxyethoxy)benzaldehyde.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR (Expected Signals):

-

Aldehyde Proton (-CHO): A singlet at δ 9.8-10.5 ppm.

-

Aromatic Protons (Ar-H): A series of multiplets between δ 6.9-7.9 ppm. The proton ortho to the aldehyde group will be the most downfield.

-

Ether Methylene Protons (-O-CH₂-CH₂-OH): Two triplets, likely between δ 3.8-4.2 ppm. The methylene group adjacent to the aromatic ring oxygen will be slightly more downfield than the one adjacent to the hydroxyl group.

-

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent-dependent.

-

-

¹³C NMR (Expected Signals):

-

Aldehyde Carbonyl (C=O): A signal around δ 190-195 ppm.

-

Aromatic Carbons (Ar-C): Signals in the δ 110-160 ppm range. The carbon bearing the ether linkage (C-O) will be the most downfield aromatic signal.

-

Ether Methylene Carbons (-O-CH₂-CH₂-OH): Two signals in the δ 60-75 ppm range.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

-

Expected Absorption Bands:

-

O-H Stretch: A broad band around 3200-3500 cm⁻¹ (from the primary alcohol).

-

C-H Stretch (Aromatic/Aldehyde): Signals around 3000-3100 cm⁻¹ and 2720-2820 cm⁻¹.

-

C=O Stretch (Aldehyde): A strong, sharp peak at approximately 1680-1700 cm⁻¹.[8]

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (Ether/Alcohol): Strong signals in the 1050-1250 cm⁻¹ range.

-

Caption: Workflow for spectroscopic analysis and structural confirmation.

Applications in Medicinal and Synthetic Chemistry

The true value of 2-(2-Hydroxyethoxy)benzaldehyde lies in its utility as a versatile building block for more complex molecules, particularly heterocyclic systems that form the core of many pharmaceutical agents.

Precursor to Benzoxazines

Benzoxazines are a class of nitrogen- and oxygen-containing heterocyclic compounds with significant applications in materials science and medicinal chemistry.[10][11] The synthesis of 3,4-dihydro-2H-1,3-benzoxazines can be achieved through the condensation of a phenol, a primary amine, and an aldehyde. However, a more controlled, stepwise synthesis often involves the reaction of an ortho-hydroxybenzylamine with an aldehyde.[12]

2-(2-Hydroxyethoxy)benzaldehyde is an ideal starting point for such syntheses. The aldehyde group can readily react with a primary amine to form a Schiff base (imine).[13][14] Subsequent reduction of this imine yields the corresponding ortho-hydroxybenzylamine intermediate. This intermediate, now containing the desired side chain, can then undergo cyclization with an aldehyde (e.g., formaldehyde) to form the benzoxazine ring. The pendant hydroxyethoxy group can be used to tune solubility or as a handle for further functionalization.

Role in Tandem and Cyclization Reactions

The aldehyde functionality is a key participant in a variety of radical and tandem cyclization reactions. Research has shown that 2-alkenyl benzaldehydes can undergo intramolecular cyclizations to form functionalized benzocycloketones.[15] While not an alkenyl benzaldehyde itself, the hydroxyethoxy side chain of our title compound can be modified (e.g., converted to a vinyl ether) to create substrates for such powerful C-C bond-forming reactions. Furthermore, tandem reactions involving the oxidation of the aldehyde to a carboxylic acid, followed by an intramolecular iodolactonization, have been developed for similar tethered benzaldehydes, providing an efficient route to seven-membered lactones.[16]

Safety and Handling

Proper safety protocols are essential when working with any chemical reagent. Based on GHS classifications from multiple suppliers, 2-(2-Hydroxyethoxy)benzaldehyde presents the following hazards:

-

Hazard Statements:

-

Precautionary Measures:

-

P261 & P280: Avoid breathing dust/fumes and wear protective gloves, clothing, and eye/face protection.[2]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

Always handle this compound in a well-ventilated fume hood, using appropriate personal protective equipment (PPE). Store in a tightly closed container in a cool, dry place as recommended.[4]

Conclusion

2-(2-Hydroxyethoxy)benzaldehyde is a strategically designed chemical intermediate whose bifunctional nature—a reactive aldehyde and a modifiable hydroxyethoxy side chain—offers significant potential for synthetic innovation. Its preparation via the robust Williamson ether synthesis is straightforward and efficient. As a precursor to complex heterocyclic structures like benzoxazines and a potential substrate for advanced cyclization reactions, it serves as a valuable tool for medicinal chemists and researchers aiming to construct novel molecular architectures with potential biological activity. This guide provides the foundational knowledge and practical protocols necessary to confidently incorporate this versatile building block into advanced synthetic workflows.

References

-

PubChem. 2-(2-Hydroxyethoxy)benzaldehyde | C9H10O3 | CID 93989. Available from: [Link]

-

Electronic Supplementary Information. Royal Society of Chemistry. Available from: [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. (2014). Available from: [Link]

-

Organic Syntheses Procedure. Benzaldehyde, m-hydroxy-. Available from: [Link]

-

PubChem. Benzaldehyde, 3-(2-hydroxyethoxy)- | C9H10O3 | CID 6453965. Available from: [Link]

- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine. Molecules, 17(8), 9469-9478.

-

Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. (2020). Available from: [Link]

-

Chemistry LibreTexts. 11.8: Williamson Ether Synthesis. (2021). Available from: [Link]

-

Blog. How does benzaldehyde react with amines? (2025). Available from: [Link]

-

A Multi-step Synthesis. Benzaldehyde to Benzoin. Available from: [Link]

-

Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0006115). Available from: [Link]

-

NIST WebBook. Benzaldehyde, 2-hydroxy-. Available from: [Link]

- Practical One-Pot Multistep Synthesis of 2H-1,3-Benzoxazines Using Copper, Hydrogen Peroxide and Triethylamine.

- Synthesis of Benzodioxepinones and Benzoxazepinones via Tandem Oxidation and Iodolactonization of 2-O/N-tethered Alkenyl Benzaldehyde Mediated by CuI/TBHP.

-

Chegg.com. Interpret both the 1 H and 13C NMR spectra of. (2018). Available from: [Link]

-

Scribd. A Summary of The Reactions of Aldehydes With Amines | PDF. Available from: [Link]

-

A Review on Medicinally Important Heterocyclic Compounds. (2022). Available from: [Link]

-

ResearchGate. Making Benzoxazines Greener: Design, Synthesis, and Polymerization of a Bio-based Benzoxazine Fulfilling Two Principles of Green Chemistry. Available from: [Link]

-

ResearchGate. Synthesis of 3,4-Dihydro-2H-1,3-benzoxazines by Condensation of 2-Hydroxyaldehydes and Primary Amines: Application to the Synthesis of Hydroxy-Substituted and Deuterium-Labeled Compounds. Available from: [Link]

- Oxidative Cyclization in Natural Product Biosynthesis.

-

PubMed. Synthesis of some new anils: part 1. Reaction of 2-hydroxy-benzaldehyde and 2-hydroxynaphthaldehyde with 2-aminopyridene and 2-aminopyrazine. (2007). Available from: [Link]

-

Reactions of Amines. Available from: [Link]

-

ResearchGate. A Highly Reactive Benzoxazine Monomer, 1-(2-Hydroxyethyl)-1,3-Benzoxazine: Activation of Benzoxazine by Neighboring Group Participation of Hydroxyl Group. Available from: [Link]

-

OICC Press. Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. (2024). Available from: [Link]

-

ResearchGate. IR Spectra of benzaldehyde and its derivatives in different aggregate states. Available from: [Link]

-

ResearchGate. Attempted cyclization of 2-((2-phenylallyl)oxy)benzaldehyde using NHC-pinene ligand as catalyst. Available from: [Link]

- C(sp3)–H cyclizations of 2-(2-vinyl)phenoxy-tert-anilines.

-

ResearchGate. Metal-free radical cascade cyclization of 2-isocyanoaryl thioethers with alcohols: Synthesis of 2-hydroxyalkyl benzothiazoles. Available from: [Link]

-

NIST WebBook. Benzaldehyde, 2-ethoxy-. Available from: [Link]

-

New Journal of Chemistry. Recent advances in free radical cyclizations of 2-alkenyl benzaldehydes to synthesize benzocycloketones. (2022). Available from: [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzaldehyde, 3-(2-hydroxyethoxy)- | C9H10O3 | CID 6453965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Benzaldehyde, 2-hydroxy- [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. Benzaldehyde, 2-ethoxy- [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. oiccpress.com [oiccpress.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. How does benzaldehyde react with amines? - Blog [sinoshiny.com]

- 15. Recent advances in free radical cyclizations of 2-alkenyl benzaldehydes to synthesize benzocycloketones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Synthesis of Benzodioxepinones and Benzoxazepinones via Tandem Oxidation and Iodolactonization of 2-O/N-tethered Alkenyl Benzaldehyde Mediated by CuI/TBHP - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic analysis of 2-(2-Hydroxyethoxy)benzaldehyde (NMR, IR, Mass)

An In-Depth Technical Guide to the Spectroscopic Analysis of 2-(2-Hydroxyethoxy)benzaldehyde

Authored by: A Senior Application Scientist

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation of novel and existing molecules is a cornerstone of scientific rigor. 2-(2-Hydroxyethoxy)benzaldehyde (C₉H₁₀O₃), an aromatic aldehyde derivative, serves as a versatile intermediate in the synthesis of more complex molecules, including potential therapeutic agents.[1] Its unique combination of an aldehyde, a phenyl ring, an ether linkage, and a primary alcohol functional group presents a perfect case study for a multi-faceted analytical approach.

This technical guide provides an in-depth exploration of the spectroscopic characterization of 2-(2-Hydroxyethoxy)benzaldehyde. Moving beyond a mere recitation of data, we will delve into the causality behind the analytical choices, interpret the spectral data through the lens of first principles, and demonstrate how Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy are synergistically employed to build a comprehensive and self-validating profile of the molecule.

Molecular Structure and Analytical Strategy

To effectively analyze a molecule, we must first understand its constituent parts. The structure of 2-(2-Hydroxyethoxy)benzaldehyde dictates the expected spectroscopic signals.

Caption: Structure of 2-(2-Hydroxyethoxy)benzaldehyde (MW: 166.17 g/mol ).

Our analytical strategy is to use each technique to probe these specific groups:

-

Mass Spectrometry (MS): To determine the molecular weight and analyze fragmentation patterns arising from the cleavage of the ether linkage and loss of the aldehyde group.

-

Infrared (IR) Spectroscopy: To identify the vibrational signatures of the O-H (alcohol), C=O (aldehyde), C-O (ether), and aromatic C=C/C-H bonds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the unique proton (¹H) and carbon (¹³C) environments, confirming connectivity and stereochemistry.

Part 1: Mass Spectrometry (EI-MS)

Expertise & Experience: The Rationale for EI-MS

Electron Ionization (EI) is chosen for its ability to produce detailed, reproducible fragmentation patterns. While softer ionization techniques can preserve the molecular ion, EI's high energy (typically 70 eV) imparts significant internal energy, inducing characteristic bond cleavages.[2] This "molecular fingerprint" is crucial for structural elucidation, as the fragmentation pathways are governed by the stability of the resulting cations and neutral losses, providing a roadmap of the molecule's construction. For a molecule like 2-(2-Hydroxyethoxy)benzaldehyde, we anticipate cleavages at the ether linkage and around the aldehyde group, which are diagnostic.[2][3]

Experimental Protocol: GC-MS Analysis

A self-validating protocol ensures reproducibility and data integrity.

-

Sample Preparation: Prepare a 1 mg/mL solution of 2-(2-Hydroxyethoxy)benzaldehyde in a volatile solvent such as dichloromethane or ethyl acetate.

-

GC Separation: Inject 1 µL of the sample solution into a Gas Chromatograph (GC) equipped with a standard nonpolar column (e.g., DB-5ms). Use a temperature program that starts at ~100 °C and ramps to ~280 °C to ensure elution and separation from any impurities.

-

MS Detection:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400 to ensure capture of both small fragments and the parent ion.

-

Ion Source Temperature: 230 °C.

-

Interface Temperature: 280 °C.

-

-

Data Analysis: Identify the chromatographic peak for the target compound. Analyze the corresponding mass spectrum, identifying the molecular ion and major fragment ions.

Data Interpretation: Fragmentation Pathway

The molecular formula C₉H₁₀O₃ gives a molecular weight of 166.17 g/mol .[4] The mass spectrum is expected to show a molecular ion peak [M]⁺• at m/z 166. The key fragmentations are driven by the ether and aldehyde functionalities.

Caption: Predicted EI-MS fragmentation pathway for 2-(2-Hydroxyethoxy)benzaldehyde.

Analysis of Key Fragments:

| m/z Value | Proposed Fragment Ion | Formula | Significance |

| 166 | Molecular Ion | [C₉H₁₀O₃]⁺• | Confirms the molecular weight of the compound.[4] |

| 121 | Salicylaldehyde cation | [C₇H₅O₂]⁺ | A major fragment resulting from the characteristic cleavage of the ether bond, losing the C₂H₅O• radical. This is a highly stable ion. |

| 105 | Benzoyl cation | [C₇H₅O]⁺ | A common fragment for benzaldehyde derivatives, potentially formed from the m/z 121 ion.[2] |

| 77 | Phenyl cation | [C₆H₅]⁺ | A hallmark of benzene derivatives, formed by the loss of a carbonyl group (CO) from the benzoyl cation.[3] This is often a very abundant peak. |

Part 2: Infrared (IR) Spectroscopy

Expertise & Experience: Probing Functional Groups

IR spectroscopy is unparalleled for the rapid and non-destructive identification of functional groups.[5] The principle rests on the absorption of specific frequencies of infrared light that correspond to the vibrational energies of bonds within the molecule. For 2-(2-Hydroxyethoxy)benzaldehyde, we are particularly interested in identifying the O-H stretch of the alcohol, the strong C=O stretch of the aldehyde, and the C-O stretches associated with the ether and alcohol moieties. The presence and position of these bands provide direct evidence for the key structural features.

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

ATR-FTIR is the preferred method for its simplicity and minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and performing a background scan.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: Perform an ATR correction and baseline correction using the instrument software.

Data Interpretation: Characteristic Vibrational Bands

The IR spectrum provides a clear map of the functional groups present.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Interpretation |

| 3500 - 3200 | O-H Stretch (broad) | Alcohol (-OH) | A broad, strong absorption in this region is definitive evidence of the hydroxyl group. The broadness is due to intermolecular hydrogen bonding.[5] |

| 3100 - 3000 | C-H Stretch | Aromatic C-H | Medium to weak absorptions characteristic of C-H bonds on the benzene ring.[6] |

| 2950 - 2850 | C-H Stretch | Aliphatic C-H | Absorptions corresponding to the symmetric and asymmetric stretching of the C-H bonds in the -CH₂-CH₂- groups. |

| 2850 & 2750 | C-H Stretch | Aldehyde (-CHO) | Two characteristic weak to medium bands, known as a Fermi doublet, are a hallmark of the aldehyde C-H stretch and are highly diagnostic.[6] |

| ~1700 | C=O Stretch | Aldehyde (C=O) | A very strong, sharp absorption peak. Its position indicates a conjugated carbonyl system (conjugated with the aromatic ring), which slightly lowers the frequency compared to an aliphatic aldehyde.[6][7] |

| 1600 - 1450 | C=C Stretch | Aromatic Ring | Several medium to strong bands in this region are due to the stretching vibrations within the benzene ring.[6] |

| ~1250 | C-O Stretch | Aryl Ether | A strong absorption corresponding to the asymmetric C-O-C stretch of the aryl-alkyl ether linkage. |

| ~1050 | C-O Stretch | Primary Alcohol | A strong absorption from the C-O stretching of the primary alcohol group. |

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. ¹H NMR provides information on the number of different proton environments, their relative numbers (integration), and their neighboring protons (splitting patterns). ¹³C NMR reveals the number of unique carbon environments and provides insight into their electronic surroundings.[8] For this molecule, NMR will allow us to confirm the ortho substitution pattern on the benzene ring and map the connectivity of the hydroxyethoxy side chain.

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred as the acidic alcohol and aldehyde protons are more likely to be observed.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Standard parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time are required.

¹H NMR Data Interpretation

There are 8 distinct proton environments in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.3 | Singlet (s) | 1H | Aldehyde (-CH O) | The aldehyde proton is highly deshielded by the anisotropic effect of the carbonyl group and its direct attachment to the sp² carbon, resulting in a characteristic downfield shift.[9] |

| 7.8 - 6.9 | Multiplets (m) | 4H | Aromatic (Ar-H ) | The four protons on the substituted benzene ring will appear in this region. Due to the ortho substitution, they will exhibit complex splitting patterns (e.g., doublet of doublets, triplet of doublets) reflecting their coupling to each other. |

| ~4.9 | Singlet (s, broad) | 1H | Alcohol (-OH ) | The chemical shift of the hydroxyl proton is variable and depends on concentration and solvent. It often appears as a broad singlet and may exchange with trace water in the solvent. |

| ~4.2 | Triplet (t) | 2H | Ar-O-CH ₂- | These protons are adjacent to the ether oxygen and a CH₂ group. The oxygen deshields them, shifting them downfield. They are split into a triplet by the two neighboring protons on the adjacent CH₂ group (n+1 rule). |

| ~3.9 | Triplet (t) | 2H | -CH₂-CH ₂-OH | These protons are adjacent to the alcohol oxygen and the other CH₂ group. They are also deshielded by oxygen but to a lesser extent than the ether-linked CH₂. They appear as a triplet due to coupling with the adjacent CH₂ protons. |

¹³C NMR Data Interpretation

The molecule has 9 carbon atoms, but due to the symmetry of the benzene ring, we expect to see 9 distinct signals.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~192 | Aldehyde (C =O) | The carbonyl carbon of an aldehyde is highly deshielded and appears significantly downfield, making it a highly diagnostic peak.[8][10] |

| 160 - 120 | Aromatic (C ) | The six aromatic carbons resonate in this range. The carbon attached to the ether oxygen (C-O) will be the most downfield (~160 ppm), and the carbon attached to the aldehyde group (C-CHO) will also be downfield. The other four carbons will appear between 120-135 ppm.[10] |

| ~70 | Ar-O-C H₂- | The carbon atom directly attached to the ether oxygen is deshielded and appears in this typical range for an alkyl ether carbon. |

| ~61 | -CH₂-C H₂-OH | The carbon atom attached to the alcohol oxygen is also deshielded, appearing in the characteristic region for a primary alcohol.[8] |

Conclusion: An Integrated Analytical Portrait

No single technique provides the complete picture. It is the convergence of data from MS, IR, and NMR that provides an unshakeable, self-validating confirmation of the structure of 2-(2-Hydroxyethoxy)benzaldehyde.

Caption: Synergistic workflow confirming molecular structure.

Mass spectrometry confirms the molecular weight and the core benzaldehyde ether structure through fragmentation. Infrared spectroscopy provides direct evidence for all key functional groups. Finally, NMR spectroscopy meticulously maps out the carbon-hydrogen framework, confirming the specific ortho-substitution pattern and the connectivity of the side chain. Together, these techniques provide a rigorous and comprehensive characterization essential for any research or development professional.

References

-

PubChem. Benzaldehyde, 2-ethoxy-. National Center for Biotechnology Information. [Link]

-

PubChem. Benzaldehyde, 3-(2-hydroxyethoxy)-. National Center for Biotechnology Information. [Link]

-

RSC Publishing. High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier. Royal Society of Chemistry. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0034170). [Link]

-

NIST. Benzaldehyde, 2-ethoxy-. NIST Chemistry WebBook. [Link]

-

NIST. Benzaldehyde, 3-ethoxy-2-hydroxy-. NIST Chemistry WebBook. [Link]

-

ResearchGate. FTIR Characterizations for Chemical Reagents (2-Hydroxybenzaldehyde,...). [Link]

-

ResearchGate. MS/MS spectra obtained from the [M-H]⁻ ion fragmentation of selected hydrazones. [Link]

-

ResearchGate. Synthesis and Structural Characterization of 2-(Hydroxyethoxy Substituted)phenyl Benzimidazoles. [Link]

-

NIST. Benzaldehyde, 2-hydroxy-. NIST Chemistry WebBook. [Link]

-

Doc Brown's Chemistry. C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. [Link]

-

PubChem. 2-(2-Hydroxyethoxy)benzaldehyde. National Center for Biotechnology Information. [Link]

-

Doc Brown's Chemistry. mass spectrum of benzaldehyde fragmentation pattern. [Link]

-

ResearchGate. ¹H NMR for 2-hydroxy-5-((2-(2-(2-hydroxyethoxy)propoxy)ethoxy)methyl)benzaldehyde (modified AP–Salen). [Link]

-

ResearchGate. Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

Doc Brown's Chemistry. infrared spectrum of benzaldehyde. [Link]

-

Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde. [Link]

-

YouTube. Part 21: Mass Spectrometry - Fragmentation and Interpretation | Ethanol | Benzaldehyde. [Link]

-

PubChem. 2-(2-Hydroxyethyl)benzaldehyde. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Asian Journal of Chemistry. Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. [Link]

-

GSC Biological and Pharmaceutical Sciences. Comparative studies of functional groups present in invasive and economically important plant leaf methanolic extracts by using FTIR spectroscopic analysis. [Link]

-

Preprints.org. Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. [Link]

-

RSC Publishing. Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by - Supporting Information. [Link]

-

ResearchGate. FT-IR Spectrum of Benzaldehyde. [Link]

-

RSC Publishing. Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - Supporting Information. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. 2-(2-ヒドロキシエトキシ)ベンズアルデヒド AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. gsconlinepress.com [gsconlinepress.com]

- 6. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Solubility of 2-(2-Hydroxyethoxy)benzaldehyde for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility characteristics of 2-(2-Hydroxyethoxy)benzaldehyde, a molecule of interest in synthetic and medicinal chemistry. In the absence of extensive published quantitative data, this document synthesizes theoretical principles of solubility with field-proven experimental methodologies. We will first deconstruct the molecular structure of 2-(2-Hydroxyethoxy)benzaldehyde to predict its solubility behavior in various solvent classes. Subsequently, a detailed, step-by-step protocol for the experimental determination of its equilibrium solubility is provided, adhering to standards relevant in a drug development context. This guide is intended to be a practical resource for researchers, enabling them to understand, predict, and quantify the solubility of this compound, thereby facilitating its progression through the development pipeline.

Introduction: The Critical Role of Solubility

In the realm of drug discovery and development, the journey from a promising chemical entity to a viable therapeutic agent is fraught with challenges. Among the most fundamental of these is ensuring that the molecule can be effectively delivered to its site of action. This journey almost invariably begins with dissolution. Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of a drug's developability. Poor aqueous solubility can lead to low and erratic absorption, undermining the potential of an otherwise potent compound.

2-(2-Hydroxyethoxy)benzaldehyde (C₉H₁₀O₃, Molar Mass: 166.17 g/mol ) is an organic compound featuring a benzaldehyde scaffold modified with a hydroxyethoxy group.[1] Its structural motifs, including an aromatic ring, an aldehyde, an ether linkage, and a primary alcohol, suggest a complex solubility profile that warrants detailed investigation. Understanding its behavior in different solvent systems is paramount for a variety of applications, from designing synthetic routes and purification schemes to formulating a stable and bioavailable drug product.

This whitepaper will provide a robust framework for approaching the solubility of 2-(2-Hydroxyethoxy)benzaldehyde, grounded in both chemical theory and practical laboratory application.

Theoretical Principles of Solubility: A Predictive Analysis

The adage "like dissolves like" serves as a foundational principle in solubility science, emphasizing that substances with similar intermolecular forces are likely to be miscible.[2] To predict the solubility of 2-(2-Hydroxyethoxy)benzaldehyde, we must first analyze its molecular architecture and the nature of the intermolecular forces it can engage in.

Molecular Structure and Functional Group Analysis

The structure of 2-(2-Hydroxyethoxy)benzaldehyde is characterized by a blend of polar and non-polar features.

Caption: Molecular structure of 2-(2-Hydroxyethoxy)benzaldehyde with key functional groups.

-

Aromatic Ring: The benzene ring is inherently non-polar and hydrophobic, favoring interactions with non-polar solvents through van der Waals forces.

-

Aldehyde Group (-CHO): The carbonyl in the aldehyde group is highly polar, making it a hydrogen bond acceptor.[3][4] This group contributes significantly to solubility in polar solvents.

-

Ether Linkage (-O-): The ether oxygen has lone pairs of electrons and can act as a hydrogen bond acceptor, enhancing solubility in protic solvents like water and alcohols.[5][6] However, ethers are less polar than alcohols.[1]

-

Hydroxyl Group (-OH): This is a highly polar group capable of acting as both a hydrogen bond donor and acceptor.[7][8] The presence of the terminal hydroxyl group is expected to be a primary driver of solubility in polar protic solvents.

The Role of Intermolecular Forces

The interplay of these functional groups dictates the molecule's solubility. For dissolution to occur, the energy released from solute-solvent interactions must overcome the energy of the crystal lattice (for a solid solute) and the solvent-solvent interactions.

Caption: Predicted intermolecular interactions driving solubility in polar protic solvents.

Predictive Solubility in Different Solvent Classes

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The presence of both a hydrogen bond donor (-OH) and multiple acceptors (-OH, -CHO, ether -O-) strongly suggests that 2-(2-Hydroxyethoxy)benzaldehyde will exhibit solubility in these solvents.[9][10] The molecule can integrate into the hydrogen-bonded network of the solvent. However, the non-polar aromatic ring and the overall carbon count (nine carbons) will limit its aqueous solubility. We can predict it to be slightly to sparingly soluble in water, with solubility increasing in lower alcohols like methanol and ethanol due to the favorable interaction of the alkyl part of the alcohols with the non-polar regions of the solute.

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, Acetonitrile): These solvents possess polar groups but lack O-H or N-H bonds, so they cannot act as hydrogen bond donors. They can, however, accept hydrogen bonds. The polar aldehyde and ether groups will facilitate solubility through dipole-dipole interactions.[3] Therefore, good solubility is expected in solvents like acetone and DMSO.

-

Non-polar Solvents (e.g., Hexane, Toluene): The non-polar aromatic ring will promote some solubility in aromatic solvents like toluene through π-π stacking and van der Waals forces. However, the highly polar hydroxyl, aldehyde, and ether functionalities will significantly disfavor dissolution in very non-polar aliphatic solvents like hexane. We predict poor solubility in hexane and moderate solubility in toluene.

Experimental Determination of Equilibrium Solubility

Theoretical predictions provide a valuable starting point, but empirical measurement is the gold standard for determining solubility. The Saturation Shake-Flask method is a widely accepted and robust technique for measuring equilibrium solubility, as referenced in the United States Pharmacopeia (USP).[11][12]

Principle of the Shake-Flask Method

The principle is straightforward: an excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the supernatant is constant and represents the solubility of the compound under those conditions.[13]

Experimental Workflow Diagram

Caption: Experimental workflow for the Saturation Shake-Flask solubility assay.

Detailed Step-by-Step Protocol

Materials and Reagents:

-

2-(2-Hydroxyethoxy)benzaldehyde (solid)

-

Selected solvents (e.g., Purified Water, Phosphate Buffered Saline pH 7.4, Ethanol, Acetone, Toluene)

-

Vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE, depending on solvent)

-

Volumetric flasks and pipettes

-

Validated analytical instrument (e.g., HPLC-UV or UV-Vis Spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of solid 2-(2-Hydroxyethoxy)benzaldehyde to a series of vials (in triplicate for each solvent). An amount that ensures solid is present after equilibration is key (e.g., 5-10 mg).

-

Solvent Addition: Accurately add a known volume of the desired pre-equilibrated solvent to each vial (e.g., 1 mL).

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C for room temperature solubility or 37°C for physiological relevance) and agitation speed. Allow the samples to equilibrate for a sufficient time (typically 24 to 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, visually confirm the presence of undissolved solid. Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.

-

Sampling: Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet. Alternatively, filter the suspension using a chemically compatible syringe filter. The first few drops of the filtrate should be discarded to avoid any adsorption effects.

-

Dilution: Accurately dilute the collected supernatant with a suitable solvent (often the mobile phase for HPLC analysis) to bring the concentration within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted samples using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, to determine the concentration of 2-(2-Hydroxyethoxy)benzaldehyde.

-

Calculation: Calculate the original concentration in the supernatant, factoring in the dilution. This value represents the equilibrium solubility.

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear, tabular format for easy comparison across different solvents and conditions.

Table 1: Predicted and Experimental Solubility of 2-(2-Hydroxyethoxy)benzaldehyde

| Solvent System | Solvent Class | Predicted Solubility | Experimental Value (e.g., at 25°C) |

| Water | Polar Protic | Slightly Soluble | To be determined |

| Ethanol | Polar Protic | Soluble | To be determined |

| Acetone | Polar Aprotic | Freely Soluble | To be determined |

| Toluene | Non-polar | Sparingly Soluble | To be determined |

| Hexane | Non-polar | Insoluble | To be determined |

Solubility classifications are based on USP descriptive terms.[14]

The experimentally determined values will either confirm or refine the initial theoretical predictions. Discrepancies between predicted and actual results can provide deeper insights into the complex interplay of intermolecular forces, crystal lattice energy, and solvent effects for this specific molecule.

Conclusion

While a definitive quantitative solubility profile for 2-(2-Hydroxyethoxy)benzaldehyde requires empirical determination, a thorough analysis of its molecular structure provides a strong predictive framework. The presence of hydrogen bond-donating and -accepting functional groups suggests solubility in polar solvents, which is moderated by the non-polar aromatic core. For drug development professionals, this dual character is a critical consideration for formulation strategies. The detailed Shake-Flask protocol provided herein offers a robust and reliable method for obtaining the precise quantitative data needed to guide these efforts. By integrating theoretical prediction with rigorous experimental validation, researchers can confidently characterize the solubility of 2-(2-Hydroxyethoxy)benzaldehyde, a crucial step in unlocking its full therapeutic potential.

References

- Physical Properties of Ether - Chemistry LibreTexts. (2023, January 22).

- Vedantu. How do hydrogen bonds affect solubility class 11 chemistry CBSE.

- Biorelevant.com. USP <1236>: Solubility Measurements Chapter.

- Homework.Study.com. Explain the relationship between H bonds and solubility in water.

-

PubChem. (n.d.). 2-(2-Hydroxyethoxy)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

- Alfa Chemistry. (n.d.). Ethers.

- EBSCO. (n.d.). Ethers: Research Starters.

- Al-Hamdani, Y. A. S., Al-Khafaji, Y. M. H., & Al-Zuhairi, A. J. (2024). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. Journal of Medical and Health Studies, 6(2).

- askIITians. (2024, August 18). How do hydrogen bonds affect solubility?

- Science Through Time. (2024, July 4). How Do Hydrogen Bonds Affect Solubility? [Video]. YouTube.

- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from the University of Rochester website.

- Royal Society of Chemistry. (2021, September). Transition task: Finding the best solvent for recrystallisation. Education in Chemistry.

- Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Brooks/Cole.

- University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization.

- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.

- JoVE. (2024, May 22). Physical Properties of Ethers.

- Chemistry Steps. (n.d.). Solubility of Organic Compounds.

- OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes.

- U.S. Pharmacopeia. (2016, September 30). <1236> Solubility Measurements.

- Prasad, R. K. (2021, January 22). Description and Solubility Tests as per USP Section 5.30 and EP General Notices [Video]. YouTube.

- University of Calgary. (2023, August 31). Solubility of Organic Compounds.

- Brown, J. (n.d.). Physical properties aldehydes ketones boiling point trends solubility odour smell effect of intermolecular bonding forces.

- Klajmon, M., & Kind, M. (2012). Prediction of Solubility of Solid Organic Compounds in Solvents by UNIFAC. Industrial & Engineering Chemistry Research, 51(40), 13216-13224.

- Hefter, G. T., & Tomkins, R. P. T. (Eds.). (2003). The Experimental Determination of Solubilities. John Wiley & Sons.

- Avdeef, A. (2012). Physics-Based Solubility Prediction for Organic Molecules. ADMET & DMPK, 1(1), 1-19.

- Hulet, R. (2021, February 12). 4: Predicting the solubility of organic molecules [Video]. YouTube.

- Königsberger, E., & Königsberger, L. C. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.

- U.S. Pharmacopeia. (n.d.). FAQs: Compliance with the USP–NF.

- eCampusOntario Pressbooks. (n.d.). 24.3 Physical Properties of Aldehydes and Ketones.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 3. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 4. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Video: Physical Properties of Ethers [jove.com]

- 7. How do hydrogen bonds affect solubility class 11 chemistry CBSE [vedantu.com]

- 8. homework.study.com [homework.study.com]

- 9. al-kindipublisher.com [al-kindipublisher.com]

- 10. How do hydrogen bonds affect solubility? - askIITians [askiitians.com]

- 11. biorelevant.com [biorelevant.com]

- 12. Solubility Measurements | USP-NF [uspnf.com]

- 13. researchgate.net [researchgate.net]

- 14. FAQs: Compliance with the USP–NF | USP [usp.org]

potential applications of 2-(2-Hydroxyethoxy)benzaldehyde in organic chemistry

Commencing Data Gathering

I've initiated comprehensive searches focusing on the synthesis, properties, and reactions of 2-(2-Hydroxyethoxy)benzaldehyde. My current focus involves compiling data from various sources to build a robust foundation of knowledge. I'm prioritizing reliable scientific databases and publications to ensure the accuracy of the information.

Analyzing Application Areas

I'm now delving into the application areas of 2-(2-Hydroxyethoxy)benzaldehyde, with a focus on its role in organic chemistry subfields. I'm actively seeking examples in medicinal chemistry, materials science, and catalysis, hoping to find examples of its use as a building block. I'm also looking for documented biological activities or material properties of derived compounds. I'm now exploring experimental protocols and focusing on reliable sources for mechanistic details.

Developing a Structure

I've initiated comprehensive searches and identified relevant information on synthesis, properties, and known reactions, followed by delving into applications. Now, I'm focusing on crafting a logical structure for the guide, with sections on synthesis, applications, and potential uses, which will have detailed explanations and diagrams.

discovery and history of 2-(2-Hydroxyethoxy)benzaldehyde

An In-Depth Technical Guide to 2-(2-Hydroxyethoxy)benzaldehyde: Synthesis, Characterization, and Applications in Drug Discovery

Executive Summary

2-(2-Hydroxyethoxy)benzaldehyde is a bifunctional aromatic compound of significant interest to the chemical and pharmaceutical industries. Possessing both a reactive aldehyde group and a terminal primary alcohol, it serves as a versatile molecular building block for the synthesis of more complex heterocyclic systems and targeted therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a detailed, mechanistically-grounded protocol for its synthesis via the Williamson ether synthesis, and an exploration of its applications as a key intermediate in modern drug discovery, particularly in the development of novel hemoglobin modulators. This document is intended for researchers, medicinal chemists, and process development scientists.

Introduction: A Versatile Bifunctional Intermediate

2-(2-Hydroxyethoxy)benzaldehyde, with CAS Number 22042-72-4, is a derivative of salicylaldehyde.[1] Its strategic value lies in its ortho-substituted arrangement and the presence of two distinct functional groups:

-

An Aldehyde Group: This serves as an electrophilic center, readily participating in reactions such as reductive amination, Wittig reactions, and the formation of Schiff bases, which are pivotal in the synthesis of numerous biologically active compounds.[2]

-

A Hydroxyethyl Ether Group: The terminal hydroxyl group provides a nucleophilic site for further functionalization through esterification, etherification, or conversion to a leaving group for subsequent substitution reactions. The ether linkage itself imparts increased solubility and can act as a hydrogen bond acceptor, influencing the pharmacokinetic properties of derivative molecules.

This unique combination makes 2-(2-Hydroxyethoxy)benzaldehyde a valuable starting material for constructing complex molecular scaffolds where precise control over substitution patterns is critical for achieving desired biological activity.

Physicochemical Properties & Spectroscopic Characterization